

# Pinobanksin 5-methyl ether: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Pinobanksin 5-methyl ether

Cat. No.: B1633869

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CAS Number: 119309-36-3

This technical guide provides an in-depth overview of **Pinobanksin 5-methyl ether**, a naturally occurring flavonoid with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and related industries, offering comprehensive data on its chemical properties, biological activities, and relevant experimental protocols.

## Chemical and Physical Properties

**Pinobanksin 5-methyl ether**, a derivative of pinobanksin, is a flavonoid found in various natural sources, most notably in bee propolis.<sup>[1][2]</sup> Its chemical structure and key properties are summarized below.

Property	Value	Reference(s)
Chemical Formula	C <sub>16</sub> H <sub>14</sub> O <sub>5</sub>	[2]
Molecular Weight	286.28 g/mol	[2]
IUPAC Name	(2R,3R)-3,7-dihydroxy-5-methoxy-2-phenylchroman-4-one	
Appearance	White to off-white solid powder	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
Storage	Store at < -15°C in a well-closed container	[2]

## Spectroscopic Data

### Mass Spectrometry

High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a key technique for the identification of **Pinobanksin 5-methyl ether** in complex mixtures like propolis extracts.[1][3]

Ion	m/z (measured)	m/z (calculated)	Major Fragment Ions (m/z)	Reference(s)
[M-H] <sup>-</sup>	285.0689	285.0692	267.0559 ([M-H-H <sub>2</sub> O] <sup>-</sup> ), 252.0333 ([M-H-H <sub>2</sub> O-CH <sub>3</sub> ] <sup>-</sup> )	[1]

## Biological Activities and Mechanism of Action

**Pinobanksin 5-methyl ether** exhibits a range of biological activities, with its antioxidant and anti-inflammatory properties being of particular interest to the scientific community.

## Antioxidant Activity

The flavonoid structure of **Pinobanksin 5-methyl ether** allows it to act as a potent antioxidant by scavenging reactive oxygen species (ROS).[2] This activity is attributed to its ability to donate hydrogen atoms or electrons, thereby neutralizing free radicals.[2]

## Anti-inflammatory Activity

**Pinobanksin 5-methyl ether** has been shown to exert anti-inflammatory effects, potentially through the modulation of key signaling pathways. Flavonoids from propolis, including pinobanksin derivatives, have been observed to suppress the activation of the NF-κB signaling pathway.[1]

## Anti-Helicobacter pylori Activity

This compound has demonstrated activity against *Helicobacter pylori*, a bacterium implicated in various gastric diseases.[4]

## Induction of Detoxification Enzymes

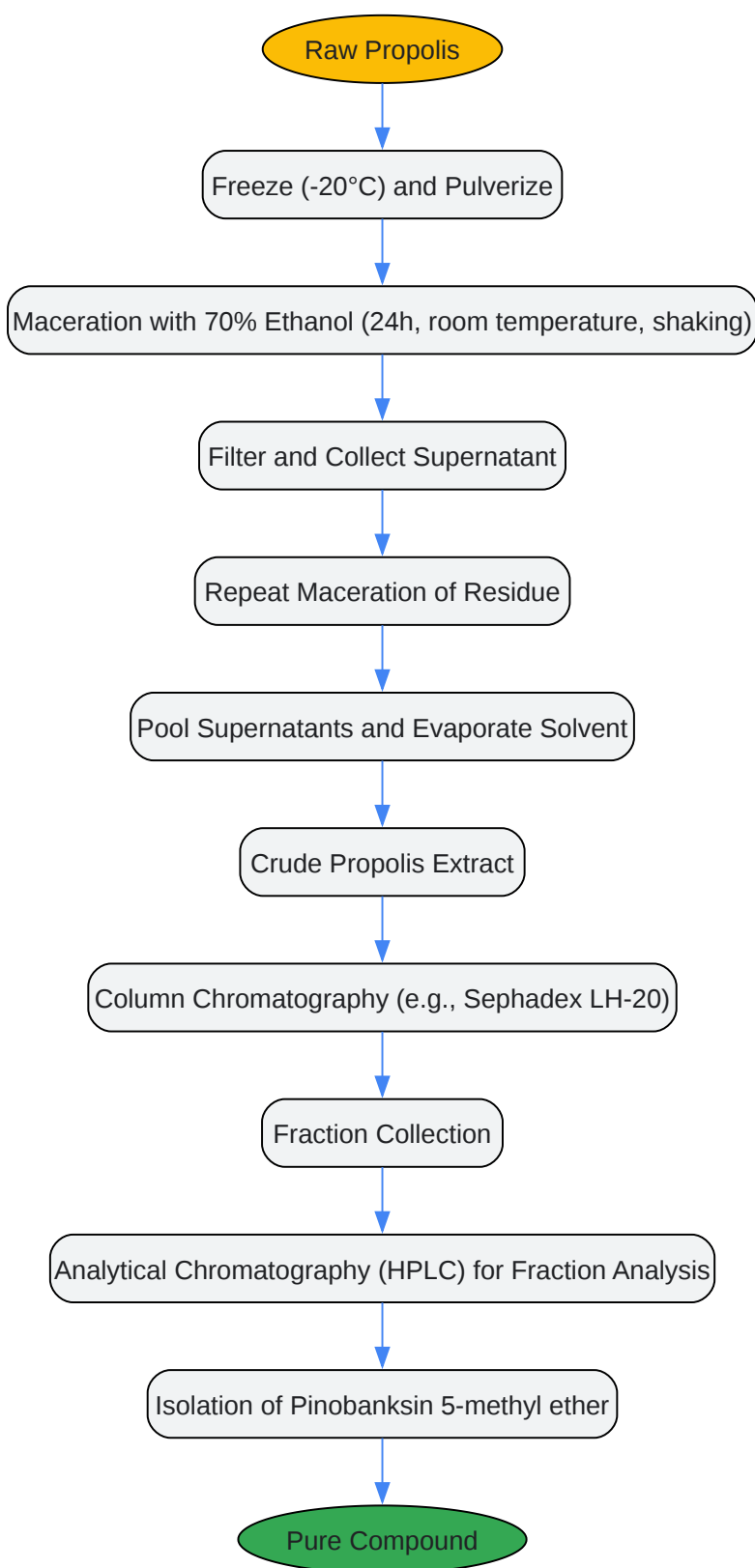
**Pinobanksin 5-methyl ether** has been identified as an effective inducer of the CYP9Q enzyme, which is involved in detoxification processes.[4]

## Experimental Protocols

### Isolation of Pinobanksin 5-methyl ether from Propolis

The following protocol is a general guideline for the extraction and isolation of flavonoids, including **Pinobanksin 5-methyl ether**, from raw propolis.

Workflow for Propolis Extraction and Isolation



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Caption: Workflow for the extraction and isolation of **Pinobanksin 5-methyl ether** from propolis.

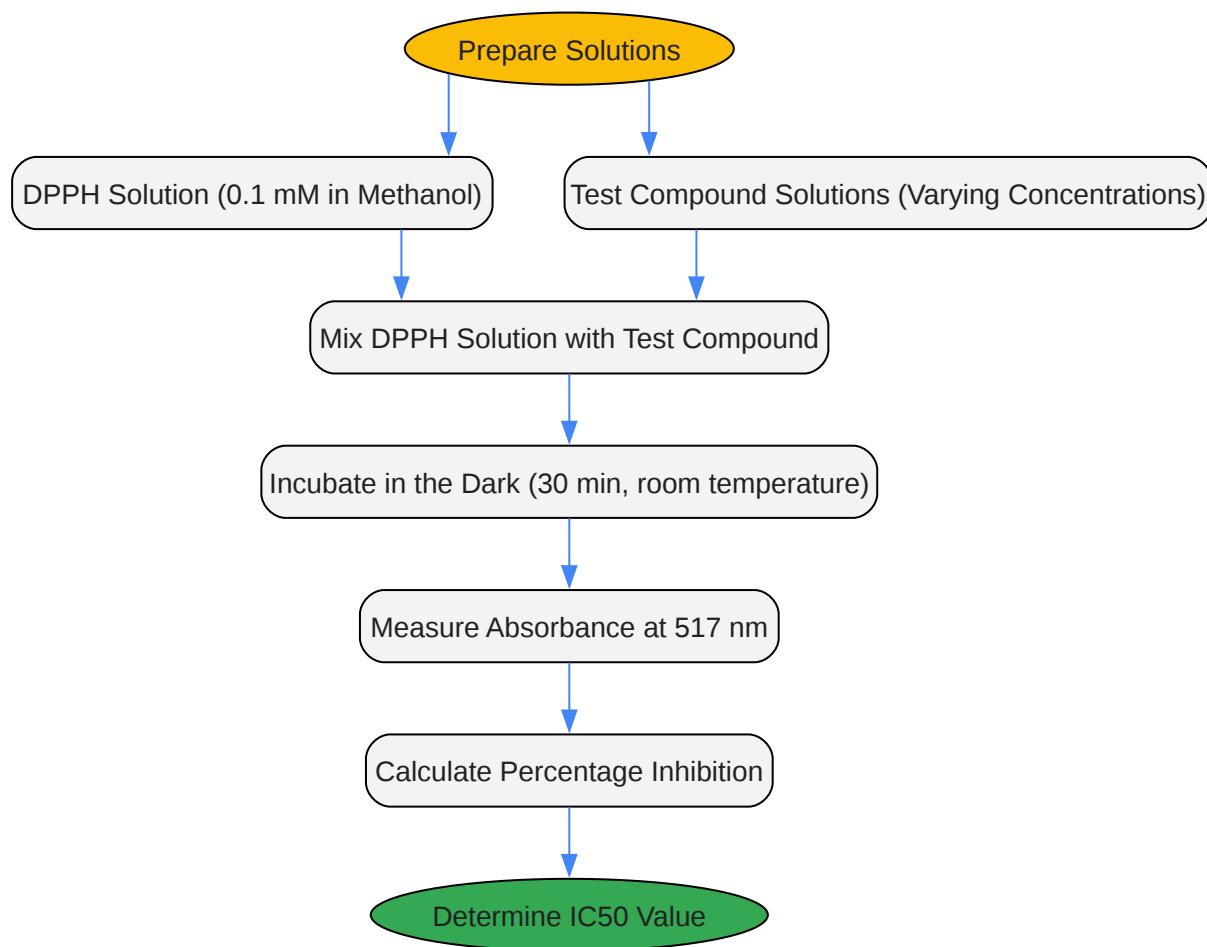
Methodology:

- Preparation of Propolis: Freeze raw propolis at -20°C overnight and then pulverize it into a fine powder.
- Extraction: Macerate the powdered propolis in 70% ethanol (e.g., 1:10 w/v) at room temperature with continuous shaking for 24 hours.
- Filtration: Separate the ethanolic extract from the solid residue by filtration.
- Re-extraction: Repeat the extraction process with the residue to ensure maximum yield.
- Concentration: Combine the ethanolic extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
- Purification: Subject the crude extract to column chromatography (e.g., Sephadex LH-20) for fractionation.
- Isolation: Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC) to identify and isolate the pure **Pinobanksin 5-methyl ether**.

## DPPH Radical Scavenging Assay

This protocol outlines the determination of the antioxidant activity of **Pinobanksin 5-methyl ether** using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.<sup>[5][6]</sup>

DPPH Assay Workflow



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Caption: Workflow for the DPPH radical scavenging assay.

Methodology:

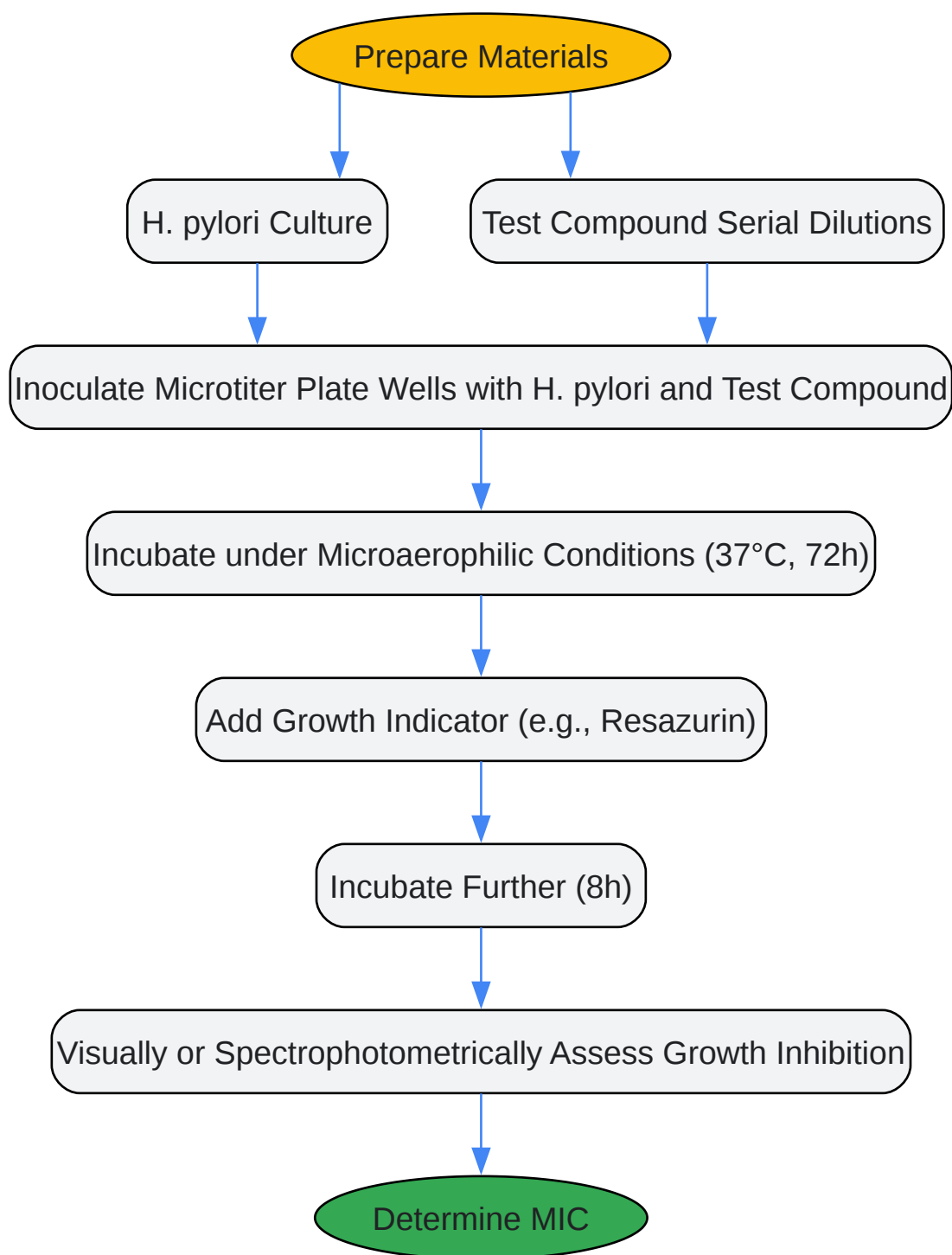
- Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of **Pinobanksin 5-methyl ether** in a suitable solvent.

- **Reaction Mixture:** In a 96-well plate or cuvettes, mix the DPPH solution with the test compound solutions. A control containing only the solvent and DPPH solution should also be prepared.
- **Incubation:** Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
- **Measurement:** Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
- **Calculation:** Calculate the percentage of DPPH radical scavenging activity using the following formula:  $\% \text{ Inhibition} = \frac{(\text{Absorbance of Control} - \text{Absorbance of Sample})}{\text{Absorbance of Control}} \times 100$
- **IC50 Determination:** The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

## Anti-Helicobacter pylori Activity (MIC Determination)

The following broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC) of **Pinobanksin 5-methyl ether** against *H. pylori*.<sup>[7][8]</sup>

MIC Determination Workflow



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) against *H. pylori*.

Methodology:



- **Bacterial Culture:** Culture *H. pylori* strains in an appropriate medium (e.g., Brain Heart Infusion broth supplemented with fetal bovine serum) under microaerophilic conditions (e.g., 5% O<sub>2</sub>, 10% CO<sub>2</sub>, 85% N<sub>2</sub>) at 37°C.
- **Serial Dilutions:** Prepare a series of two-fold dilutions of **Pinobanksin 5-methyl ether** in the culture medium in a 96-well microtiter plate.
- **Inoculation:** Inoculate each well with a standardized suspension of *H. pylori*. Include positive (bacteria with no compound) and negative (medium only) controls.
- **Incubation:** Incubate the plates under microaerophilic conditions at 37°C for 72 hours.
- **MIC Determination:** The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.

## Signaling Pathway

### Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of flavonoids like **Pinobanksin 5-methyl ether** are often mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammatory responses.

#### NF-κB Signaling Pathway Inhibition

Caption: Proposed mechanism of NF-κB pathway inhibition by **Pinobanksin 5-methyl ether**.

This guide provides a foundational understanding of **Pinobanksin 5-methyl ether** for research and development purposes. Further investigation into its detailed pharmacology, toxicology, and clinical efficacy is warranted to fully elucidate its therapeutic potential.

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